REACTION_SMILES
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[Cl:14][c:15]1[cH:16][cH:17][c:18]([C:19](=[O:20])[OH:21])[cH:22][cH:23]1.[Cl:1][P:2]([Cl:3])[Cl:4].[NH2:5][CH2:6][CH2:7][N:8]1[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1.[cH:24]1[cH:25][cH:26][n:27][cH:28][cH:29]1>>[NH:5]([CH2:6][CH2:7][N:8]1[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1)[C:19]([c:18]1[cH:17][cH:16][c:15]([Cl:14])[cH:23][cH:22]1)=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCN1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C(NCCN1CCOCC1)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |